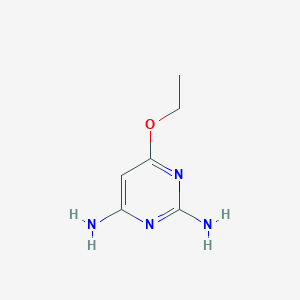

2,4-Diamino-6-ethoxypyrimidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethoxypyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTAQMVXGXVICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278697 | |

| Record name | 2,4-Diamino-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116436-03-4 | |

| Record name | 2,4-Diamino-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Diamino 6 Ethoxypyrimidine and Its Analogues

De Novo Synthesis Approaches

De novo synthesis provides a direct route to the 2,4-diaminopyrimidine (B92962) scaffold, which can then be further elaborated to introduce the desired 6-ethoxy group.

The cornerstone of many pyrimidine (B1678525) syntheses is the cyclization reaction, which brings together smaller acyclic precursors to form the heterocyclic ring. A prevalent method involves the condensation of a three-carbon component with a guanidine (B92328) derivative. orgsyn.orgjustia.comgoogle.com

For instance, the reaction of ethyl cyanoacetate (B8463686) with guanidine in the presence of a base like sodium ethoxide is a classic and effective method for constructing the 2,4-diamino-6-hydroxypyrimidine (B22253) core. orgsyn.org This intermediate is pivotal for the subsequent introduction of the ethoxy group. The reaction proceeds through the initial formation of a salt of ethyl cyanoacetate, which then reacts with guanidine, followed by cyclization and tautomerization to yield the more stable hydroxypyrimidine form. orgsyn.org

Alternative three-carbon synthons can also be employed. For example, 3,3-diethoxypropionitrile has been used in condensation reactions with guanidine hydrochloride to form 2,4-diaminopyrimidine. justia.comgoogle.com Another approach involves the cyclization of 3-oxopropionitrile with guanidine under oxidizing conditions to produce 2,4-diaminopyrimidine oxide. justia.comgoogle.comgoogleapis.com These methods highlight the versatility of precursor selection in pyrimidine synthesis.

The following table summarizes key cyclization reactions for forming the 2,4-diaminopyrimidine core:

Table 1: Cyclization Reactions for 2,4-Diaminopyrimidine Core Synthesis| Three-Carbon Component | Guanidine Source | Key Conditions | Product | Reference |

| Ethyl Cyanoacetate | Guanidine | Sodium Ethoxide | 2,4-Diamino-6-hydroxypyrimidine | orgsyn.org |

| 3,3-Diethoxypropionitrile | Guanidine Hydrochloride | Not specified | 2,4-Diaminopyrimidine | justia.comgoogle.com |

| 3-Oxopropionitrile | Guanidine | Oxidizing Conditions | 2,4-Diaminopyrimidine Oxide | justia.comgoogle.comgoogleapis.com |

Once the 2,4-diamino-6-hydroxypyrimidine core is established, the introduction of the 6-ethoxy group is typically achieved through etherification. This involves the alkylation of the hydroxyl group at the C6 position. A common strategy is the Williamson ether synthesis, where the hydroxypyrimidine is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. organic-chemistry.org

The alkylation of 2,4-diamino-6-hydroxypyrimidines can sometimes lead to a mixture of N- and O-alkylated products. nih.gov Therefore, careful control of reaction conditions is crucial to selectively obtain the desired O-alkoxy derivative. For instance, alkylation of 2,4-diamino-6-hydroxypyrimidines with 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate has been shown to produce both N1- and O6-regioisomers, which can be separated chromatographically. nih.gov

In some cases, base-free etherification methods have been developed for electron-poor phenols and heterocyclic systems like hydroxypyrimidines using alkyl diazonium intermediates. scholaris.ca

Post-Synthetic Modification and Functionalization

An alternative to de novo synthesis is the modification of a pre-functionalized pyrimidine ring. This approach allows for the introduction of diverse functionalities at various positions of the pyrimidine scaffold.

The amino groups at the C2 and C4 positions of the pyrimidine ring are nucleophilic and can be readily functionalized. This allows for the synthesis of a wide array of derivatives with potentially altered biological activities. Common functionalization strategies include acylation, alkylation, and the formation of Schiff bases.

The reactivity of the two amino groups can differ, allowing for selective functionalization under controlled conditions. For example, the hydrolysis of 2,4-diaminopyrimidine systems can be selective, with some conditions favoring the formation of the 2-amino-4-oxopyrimidine isomer, while others yield the 4-amino-2-oxopyrimidine. researchgate.net This selectivity can be influenced by the electronic nature of substituents on the pyrimidine ring. researchgate.net

The C5 position of the pyrimidine ring is another key site for functionalization, which can significantly impact the properties of the molecule. A variety of substituents can be introduced at this position, often starting from a halogenated precursor.

For example, 2,4-diamino-6-ethoxypyrimidine can be halogenated at the C5 position using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS). nih.gov These halogenated intermediates can then serve as handles for further modifications, such as palladium-catalyzed cross-coupling reactions to introduce alkyl, aryl, or other functional groups. nih.gov

Direct C5-alkylation of 2,4-diamino-6-hydroxypyrimidines is also a viable strategy for introducing various groups at this position. nih.gov

The following table provides examples of regioselective modifications at the C5 position:

Table 2: Examples of Regioselective C5-Substitution Reactions| Starting Material | Reagent | Product | Reference |

| 2,4-Diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine | Bromine | 5-Bromo-2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine | nih.gov |

| 2,4-Diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine | N-Chlorosuccinimide | 5-Chloro-2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine | nih.gov |

| 2,4-Diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine | N-Iodosuccinimide | 5-Iodo-2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine | nih.gov |

| 5-Bromo-2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine | AlMe3 | 5-Methyl-2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine | nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of pyrimidine derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact. rasayanjournal.co.inbenthamdirect.comjmaterenvironsci.com Traditional methods often rely on hazardous solvents and reagents, prompting the development of more sustainable alternatives. rasayanjournal.co.in

Green chemistry approaches in pyrimidine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign options like water or ionic liquids. rasayanjournal.co.injmaterenvironsci.com

Catalysis: Employing catalysts to improve reaction efficiency, reduce waste, and enable reactions under milder conditions. rasayanjournal.co.inbenthamdirect.com

Multicomponent Reactions (MCRs): Designing synthetic routes where multiple starting materials react in a single step to form the final product, which increases atom economy and reduces the number of purification steps. rasayanjournal.co.injmaterenvironsci.comresearchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times. rasayanjournal.co.injmaterenvironsci.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which can be achieved through techniques like mechanical grinding. rasayanjournal.co.inresearchgate.netmdpi.com This approach significantly reduces waste generation. rasayanjournal.co.in

For example, the iodination of pyrimidines has been achieved under solvent-free conditions using solid iodine and silver nitrate (B79036) through mechanical grinding, offering a more eco-friendly alternative to traditional methods that use toxic reagents. mdpi.com

The adoption of these green chemistry principles not only makes the synthesis of this compound and its analogues more sustainable but can also lead to economic benefits through increased efficiency and reduced waste management costs. rasayanjournal.co.in

Derivatization Strategies and Advanced Analogue Design for Enhanced Biological Functionality

Chemical Derivatization for Analytical and Research Purposes

Chemical derivatization is a fundamental technique used to modify a compound's structure to enhance its properties for analysis or to probe its structure-activity relationships (SAR). jfda-online.comresearchgate.net For a molecule like 2,4-Diamino-6-ethoxypyrimidine, derivatization can improve volatility, stability, and chromatographic behavior, which is particularly useful for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.com Common derivatization reactions involve acylating the amino groups with reagents like fluorinated anhydrides to create fluoroacyl derivatives. jfda-online.com Such modifications can also introduce a "mass shift" in the mass spectrum, aiding in structural confirmation. jfda-online.com

In a research context, derivatization is crucial for exploring how different functional groups impact biological activity. For the closely related 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine scaffold, extensive derivatization at the 5-position of the pyrimidine (B1678525) ring has been explored to develop potent antiviral agents. nih.govconsensus.app

Key derivatization strategies at the 5-position include:

Halogenation: Introducing bromine, chlorine, or iodine at the C5 position. Reaction of the parent compound with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) yields the corresponding 5-halo derivatives. nih.govconsensus.app These 5-halogenated analogues showed significant antiretroviral activity. nih.gov

Alkylation and Arylation: Attaching various groups such as methyl, allyl, benzyl, phenyl, and cyclopropyl. nih.govconsensus.app The 5-methyl derivative, for instance, displayed exquisite inhibitory activity against human immunodeficiency virus (HIV). nih.gov These modifications are typically achieved through C5-alkylation of the pyrimidine ring or by constructing the substituted pyrimidine ring from acyclic precursors. nih.gov

These examples of derivatization on a similar scaffold highlight the chemical tractability of the 2,4-diaminopyrimidine (B92962) core and suggest that the amino and pyrimidine ring positions of this compound are amenable to a wide range of chemical modifications for research and analytical applications.

Prodrug Design and Development based on the this compound Core

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical processes. mdpi.comorientjchem.org This approach is widely used to overcome limitations of a parent drug, such as poor solubility or low bioavailability. mdpi.comorientjchem.org The 2,4-diaminopyrimidine core is a versatile platform for prodrug development.

Extensive research into prodrug strategies has been conducted on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine (PMEO-DAPy), an acyclic nucleoside phosphonate (B1237965) analogue with antiviral properties. nih.govnih.govcardiff.ac.uk The negatively charged phosphonate group limits its ability to cross cell membranes, making it a prime candidate for prodrug modification. frontiersin.org

Key prodrug strategies for PMEO-DAPy involve masking the phosphonate group with moieties that are cleaved in vivo to release the active parent compound. nih.gov These pro-moieties include:

Carbonyloxymethyl (COM) esters: Specifically, pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters have been successfully used. nih.govnih.gov These esters can enhance lipophilicity and cell permeability. cardiff.ac.uk

Amino Acid Phosphoramidates: Conjugating amino acids to the phosphonate group creates phosphoramidate (B1195095) prodrugs. nih.govnih.gov These can be recognized by cellular transporters, potentially improving uptake.

Alkoxyalkyl esters: These represent another class of esters used to mask the phosphonate charge. nih.govnih.gov

The effectiveness of these strategies was evaluated through in vitro antiviral assays against various herpesviruses. The results demonstrated that several prodrugs had significantly enhanced activity compared to the parent compound. nih.gov

| Prodrug of PMEO-DAPy | Pro-Moiety Type | Key Finding | Reference |

|---|---|---|---|

| bis(POC)-PMEO-DAPy | Carbonyloxymethyl (POC) ester | Showed higher activity against HSV and VZV compared to the parent compound. | nih.gov |

| bis(amino acid) phosphoramidate | Amino acid phosphoramidate | Emerged as the most active against HSV, VZV, and HCMV, gaining activity against HCMV where the parent was inactive. | nih.gov |

These findings illustrate that the 2,4-diamino-6-alkoxypyrimidine structure is highly suitable for prodrug design, a strategy that could be directly applied to this compound to enhance its pharmacokinetic and pharmacodynamic properties for various therapeutic applications.

Scaffold Hopping and Bioisosteric Replacements in Analogue Synthesis

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new molecules by modifying the core structure (scaffold) or replacing key functional groups with others that have similar properties. uniroma1.itnih.govnih.gov These techniques aim to improve potency, selectivity, and pharmacokinetic properties, or to create novel, patentable chemical entities. uniroma1.itnih.gov

Bioisosteric replacement involves substituting a group within a molecule with another group that retains similar physical and chemical characteristics, leading to a comparable biological response. researchgate.net The 2,4-diaminopyrimidine ring itself is considered a bioisostere of the purine (B94841) ring system, a feature that has been exploited in the design of many enzyme inhibitors. dntb.gov.uaresearchgate.net

Scaffold hopping is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold, while maintaining the original orientation of key interacting functional groups. nih.govresearchgate.net The goal is to discover new chemotypes with similar biological activity but potentially improved properties. uniroma1.it

For the 2,4-diaminopyrimidine scaffold, these principles are widely applied. Researchers have identified this scaffold as a preferential structure for inhibitors of pteridine (B1203161) reductase 1 (PTR1) in parasites like Trypanosoma brucei, as it mimics the natural biopterin (B10759762) and folic acid substrates. unimi.it In drug discovery campaigns, moving from a known inhibitor to a 2,4-diaminopyrimidine-based analogue represents a successful application of scaffold hopping to identify potent and selective enzyme inhibitors. unimi.it Fused pyrimidines, such as pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-d]pyrimidine, are also explored as bioisosteric replacements for the basic pyrimidine core to modulate biological activity. dntb.gov.uaresearchgate.net

The application of these design principles to this compound could involve:

Replacing the ethoxy group with other alkoxy, thioether, or amino groups (bioisosteric replacement) to fine-tune binding or metabolic stability.

Using the this compound core as a starting point to hop to entirely new scaffolds that maintain the crucial hydrogen bonding interactions of the 2,4-diamino groups while presenting a novel central structure.

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technology platform used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govistl.orgopenaccessjournals.com This approach allows for the systematic exploration of a defined chemical space to identify compounds with desired biological activities through high-throughput screening. nih.gov

The 2,4-diaminopyrimidine core is an ideal starting point for combinatorial library synthesis due to its multiple reaction sites. Libraries can be generated using techniques like parallel synthesis, either in solution or on a solid phase. nih.govnih.gov

A general approach to synthesizing a 2,4-diaminopyrimidine library involves a multi-step process:

Immobilization: A primary amine is attached to a solid support resin. nih.gov

Scaffold Attachment: A di-substituted pyrimidine, such as 4-chloro-2-methylthiopyrimidine, is attached to the immobilized amine. nih.gov

Diversification: The remaining reactive site on the pyrimidine ring (e.g., the sulfone formed from oxidizing the methylthio group) is reacted with a diverse set of building blocks, such as various anilines or heteroaromatic amines. nih.gov

Cleavage: The final products are cleaved from the resin to yield a library of distinct 2,4-diaminopyrimidine derivatives. nih.gov

One study successfully validated this methodology by creating a 162-member library of 2,4-diaminopyrimidines. nih.gov Another project focused on developing inhibitors against Bacillus anthracis generated an expanded library of 2,4-diaminopyrimidine derivatives appended with dihydrophthalazine moieties, demonstrating how combinatorial approaches can refine and optimize lead compounds. nih.gov

These methods allow for the systematic variation of substituents around the 2,4-diaminopyrimidine core, including the C6 position where the ethoxy group resides in the target compound. By creating a library based on the this compound scaffold, researchers can efficiently screen for new biological functions and develop detailed structure-activity relationships.

Pharmacological and Biological Activities of 2,4 Diamino 6 Ethoxypyrimidine Derivatives

Antiviral Activities

Activity against Retroviruses (e.g., HIV, Moloney Murine Sarcoma Virus)

Certain derivatives of 2,4-diamino-6-ethoxypyrimidine have demonstrated notable activity against retroviruses. Specifically, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been shown to significantly inhibit the replication of retroviruses in cell culture. nih.govnih.gov

The 5-methyl derivative of this series has been identified as a particularly potent inhibitor of human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (MSV). nih.govnih.gov In studies assessing its effect on MSV-induced cytopathicity, this compound exhibited an exceptionally low 50% effective concentration (EC₅₀) of approximately 0.00018 µmol/mL. nih.gov However, it was also found to be cytostatic to CEM cell cultures. nih.gov

In contrast, 5-halogen-substituted derivatives displayed pronounced antiretroviral activity with EC₅₀ values ranging from 0.0023 to 0.0110 µmol/mL, which is comparable to the activity of established antiretroviral drugs like adefovir (B194249) and tenofovir. nih.gov These halogenated compounds were also notable for their lack of measurable toxicity at concentrations up to 0.3 µmol/mL. nih.gov Furthermore, 5-cyano and 5-formyl derivatives have also been reported to show significant antiretroviral activity, similar in potency to adefovir and tenofovir. nih.gov The acyclic nucleoside phosphonate (B1237965), 2,4-diamino-6-[(2-phosphonomethoxy)ethoxy]-pyrimidine (PMEO-DAPym), has also been shown to inhibit HIV replication. nih.gov

Activity against Herpesviruses (e.g., HSV, VZV, HCMV)

The activity of this compound derivatives against herpesviruses appears to be highly dependent on the specific isomeric form and substitutions of the molecule. While one study reported that a series of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines exhibited poor, if any, inhibitory activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV), other research has identified specific structural features that confer significant anti-herpesvirus activity. nih.gov

Specifically, the O(6)-isomers of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines derived from 2,4-diamino-6-hydroxypyrimidine (B22253) have been found to inhibit the replication of HSV-1, HSV-2, VZV, and HCMV. nih.gov The antiviral potency is associated with the (R)-enantiomer in the case of 6-[2-(phosphonomethoxy)propoxy]pyrimidines, with the (S)-enantiomer being essentially inactive. nih.gov This highlights the stereospecificity of the antiviral action.

| Compound Class | Target Viruses | Activity | Reference |

|---|---|---|---|

| O(6)-isomers of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines | HSV-1, HSV-2, VZV, HCMV | Inhibitory | nih.gov |

| (R)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine | Herpesviruses | Active | nih.gov |

| (S)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine | Herpesviruses | Inactive | nih.gov |

| 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines | HSV-1, HSV-2, VZV, HCMV | Poor to no activity | nih.gov |

Activity against Hepatitis Viruses (e.g., HBV)

Acyclic pyrimidine (B1678525) nucleoside phosphonate derivatives of this class have shown significant potential against hepatitis B virus (HBV). The compound 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine (PMEO-DAPym) has been identified as a potent inhibitor of HBV replication in vitro. nih.gov Its potency is comparable to that of established anti-HBV drugs such as adefovir and tenofovir. nih.gov

A key finding is the efficacy of PMEO-DAPym against various drug-resistant HBV mutants. Studies have demonstrated that most drug-resistant strains, including multidrug-resistant variants, remain sensitive to PMEO-DAPym. nih.gov This compound has shown equipotent activity against wild-type HBV and lamivudine-resistant mutants. nih.gov Furthermore, it effectively inhibits the replication of entecavir- and adefovir-resistant mutants. nih.gov The broad inhibitory activity of PMEO-DAPym against these resistant strains suggests it could be a valuable candidate for further evaluation in the treatment of HBV infections. nih.gov

| HBV Strain | Susceptibility to PMEO-DAPym | Reference |

|---|---|---|

| Wild-Type | Sensitive | nih.gov |

| Lamivudine-Resistant | Sensitive | nih.gov |

| Entecavir-Resistant | Sensitive | nih.gov |

| Adefovir-Resistant | Sensitive | nih.gov |

| Multidrug-Resistant | Sensitive | nih.gov |

Exploration of Antiviral Spectrum Beyond Major Classes

The antiviral spectrum of this compound derivatives extends to other virus families, though the activity can be highly variable depending on the specific compound. In studies evaluating 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, the compounds showed poor, if any, inhibitory activity against vaccinia virus, a member of the Poxviridae family. nih.govnih.gov

However, other pyrimidine derivatives have shown activity against this virus. For instance, N-(2-chloro-5-bromopyrimidil-4)-1-leucine was found to possess marked antiviral properties by inhibiting vaccinia virus DNA synthesis in fibroblast cultures. nih.gov This indicates that specific substitutions on the pyrimidine ring are crucial for conferring activity against poxviruses. Generally, pyrimidine derivatives are recognized as a class of compounds with broad-spectrum antiviral potential, with research exploring their activity against a wide array of DNA and RNA viruses. nih.gov

Antimicrobial Activities

Antibacterial Efficacy

Derivatives of 2,4-diaminopyrimidine (B92962) have been investigated for their antibacterial properties. One study on 6-Chloro-2,4-diamino pyrimidine reported low antibacterial activity against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., and Salmonella spp. mdpi.comcore.ac.uk

However, other structural modifications to the 2,4-diaminopyrimidine scaffold have yielded compounds with significant antibacterial potency. A series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivatives were found to exhibit broad-spectrum antibacterial activity. The most potent compound in this series, which featured a 4-chlorophenyl substituent (compound 12), demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate S. aureus (MRSA/VISA) strain and an MIC of 2 µg/mL against other strains, including E. coli. Further testing of these potent derivatives showed efficacy against Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis.

Additionally, a study on 2,4,5,6-tetrasubstituted pyrimidines found that several compounds were effective against both planktonic cells and biofilms of S. aureus, with MIC values below 60 µM.

| Compound/Class | Bacterial Strain(s) | MIC | Reference |

|---|---|---|---|

| 6-Chloro-2,4-diamino pyrimidine | S. aureus, E. coli, others | Low Activity | mdpi.comcore.ac.uk |

| 5-(4-chlorophenyl)-N2,N4-dibutylpyrimidine-2,4-diamine | S. aureus (MRSA/VISA) | 1 µg/mL | |

| 5-(4-chlorophenyl)-N2,N4-dibutylpyrimidine-2,4-diamine | E. coli & other strains | 2 µg/mL | |

| 2,4,5,6-tetrasubstituted pyrimidines | S. aureus | <60 µM |

Antifungal Efficacy

Derivatives of the 2,4-diaminopyrimidine scaffold have been investigated for their potential as antifungal agents. Studies involving the screening of compounds such as 6-Chloro-2,4-diamino pyrimidine have been conducted against various fungal species. The fungicidal activity was tested against species including Aspergillus multi, Aspergillus niger, and Candida albicans. researchgate.net However, the results from these screenings indicated that the tested pyrimidine derivative exhibited low antifungal activity when compared to standard reference drugs like Nystatin. researchgate.net

Antiprotozoal and Antiparasitic Activities (e.g., Antimalarial, Antitrypanosomal, Antileishmanial, Antiamoebic)

The 2,4-diaminopyrimidine core is a well-established pharmacophore in the development of antiprotozoal and antiparasitic agents, demonstrating efficacy against a wide range of parasitic organisms.

Antimalarial Activity

2,4-diaminopyrimidine derivatives have long been recognized for their antimalarial properties. nih.govgsconlinepress.com These compounds primarily function by interfering with the folate biosynthesis pathway, which is critical for the parasite's DNA synthesis and replication. gsconlinepress.com A prominent example is pyrimethamine (B1678524), which targets the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, the most virulent human malaria parasite. gsconlinepress.comgsconlinepress.com Research has focused on developing new derivatives to combat the emergence of drug-resistant strains. nih.gov For instance, certain 5-aryl derivatives of 2,4-diaminopyrimidines have shown significant activity. acs.org In one study, newly designed 2,4-diaminopyrimidine derivatives demonstrated potent antimalarial activity against a chloroquine-resistant P. falciparum strain (Pf3D7), with compounds 68 and 69 showing IC50 values of 0.05 and 0.06 μM, respectively. nih.gov

Antitrypanosomal Activity

Derivatives of 2,4-diaminopyrimidine have shown significant promise as agents against trypanosomatid parasites, including Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). nih.govuq.edu.au Studies have demonstrated that these compounds exhibit potent, time- and concentration-dependent cidal activity against T. brucei in vitro. nih.gov Furthermore, select compounds were able to cure acute trypanosomiasis infections in mouse models. nih.govuq.edu.au Chemical proteomics approaches have been used to identify the molecular targets of these compounds in the parasite. Research suggests that the pharmacological effects of 2,4-diaminopyrimidines against trypanosomatids may be due to the inhibition of mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs). nih.govuq.edu.au

Antileishmanial Activity

The antiprotozoal activity of this chemical class extends to Leishmania species. Various 2,4-diaminopyrimidine derivatives have been tested against different species, including Leishmania donovani, L. major, L. tropica, and L. infantum. nih.govnih.gov The mechanism of action is often linked to the inhibition of folate metabolism, with some compounds targeting the parasite's dihydrofolate reductase. nih.gov For example, 5-benzyl-2,4-diaminopyrimidines have been noted for their selective inhibition of Leishmania DHFR and growth. In some studies, pyrazole (B372694) and pyrimidine derivatives demonstrated micromolar antileishmanial activity, with IC50 values in the single digits against L. tropica and L. infantum. nih.gov

Antiamoebic Activity

Research has also explored the efficacy of 2,4-diaminopyrimidine derivatives against pathogenic amoebae. In vitro studies have evaluated these compounds against the HM1:IMSS strain of Entamoeba histolytica, the parasite responsible for amoebiasis. nih.gov A series of 2,4,6-trisubstituted bis-pyrimidines showed potent antiamoebic activity, with several compounds exhibiting IC50 values significantly lower than the reference drug metronidazole (B1676534) (IC50 = 1.9 μM). nih.gov For instance, compounds with methyl-, methoxy-, and dimethyl-phenyl substituents displayed IC50 values ranging from 0.10 to 1.86 μM. nih.gov Additionally, preliminary studies suggest that certain derivatives may have activity against Balamuthia mandrillaris, a free-living amoeba that can cause fatal encephalitis. frontiersin.org

| Compound Type | Target Organism | Observed Activity (IC50) | Potential Target/Mechanism |

| 2,4-Diaminopyrimidine Derivatives | Plasmodium falciparum (chloroquine-resistant) | 0.05 - 0.06 μM | Dihydrofolate Reductase (DHFR) Inhibition |

| 2,4-Diaminopyrimidines | Trypanosoma brucei | Potent in vitro and in vivo activity | MAPKs and CRKs Inhibition |

| Pyrazole-pyrimidine Derivatives | Leishmania tropica, L. infantum | Single-digit μM | Dihydrofolate Reductase (DHFR) Inhibition |

| Bis-pyrimidine Derivatives | Entamoeba histolytica | 0.10 - 1.86 μM | Not specified |

Anticancer and Cytostatic Activities

The 2,4-diaminopyrimidine scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of anticancer agents. Its derivatives have been extensively developed as inhibitors of key enzymes involved in cancer progression and as modulators of cell cycle and apoptosis pathways.

Inhibition of Kinases (e.g., CDK, c-Fms kinase, EGFR, Her-2 tyrosine kinases)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.

Inhibition of Cyclin-Dependent Kinases (CDKs)

2,4-diaminopyrimidine derivatives have emerged as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle regulation and transcription. rsc.org Aberrant CDK activity is common in many cancers. mdpi.com

CDK7: As a component of the CDK-activating kinase (CAK) complex, CDK7 plays a dual role in regulating both the cell cycle and transcription. nih.govacs.org Selective CDK7 inhibitors based on the 2,4-diaminopyrimidine scaffold have been developed. For example, compound 22, a novel derivative, was identified as a potent CDK7 inhibitor with an IC50 value of 7.21 nM and showed high selectivity over other CDK family members, including CDK9. nih.govacs.org

CDK2 and CDK9: A series of N2,N4-disubstituted pyrimidine-2,4-diamines were identified as potent dual inhibitors of CDK2/cyclin A and CDK9/cyclin T1. rsc.org The most potent inhibitors, compounds 3g and 3c, displayed IC50 values of 83 nM and 65 nM against CDK2 and CDK9, respectively. rsc.org Other research has led to the development of compounds like NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) as a potent and selective CDK2 inhibitor. researchgate.net

Pan-CDK Inhibition: Some derivatives exhibit broader activity. One study identified a 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative, compound 2g, as a pan-CDK inhibitor with strong inhibition of CDK1, 2, 4, and 9, demonstrating potent anticancer performance in pancreatic cancer cells. nih.gov

Inhibition of EGFR and Her-2 Tyrosine Kinases

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. scielo.org.co Their overexpression and mutation are linked to various cancers, particularly non-small-cell lung cancer (NSCLC). scielo.org.conih.gov 2,4-diaminopyrimidine derivatives have been designed as potent EGFR tyrosine kinase inhibitors (TKIs). semanticscholar.org

Some pyrimidopyrimidine derivatives act as selective EGFR kinase inhibitors, blocking EGF-induced phosphorylation of the receptor and downstream signaling pathways like MAPK activation. researchgate.net

Researchers have developed dual inhibitors targeting both EGFR and c-Src kinases. Compound 1h, a diaminopyrimidine derivative, showed strong inhibitory activity against both EGFR (IC50 = 0.86 μM) and Src (IC50 = 0.22 μM). semanticscholar.org Fused pyrimidine systems have also been explored as dual inhibitors of EGFR and HER2. nih.gov

| Kinase Target | Example Compound Class | Reported IC50 / Potency |

| CDK7 | 2,4-Diaminopyrimidine derivative (Compound 22) | 7.21 nM |

| CDK2 | N2,N4-disubstituted pyrimidine-2,4-diamine (Compound 3g) | 83 nM |

| CDK9 | N2,N4-disubstituted pyrimidine-2,4-diamine (Compound 3c) | 65 nM |

| EGFR | Diaminopyrimidine derivative (Compound 1h) | 0.86 µM |

| c-Src | Diaminopyrimidine derivative (Compound 1h) | 0.22 µM |

Effects on Cell Proliferation and Apoptosis Pathways

By inhibiting key kinases, 2,4-diaminopyrimidine derivatives effectively suppress cancer cell growth and induce programmed cell death (apoptosis).

Inhibition of Cell Proliferation and Cell Cycle Arrest

These compounds demonstrate significant antiproliferative activity across various cancer cell lines. rsc.orgnih.gov

CDK7 inhibitors, such as compound 22, effectively inhibit the phosphorylation of RNA polymerase II and CDK2, leading to cell cycle arrest in the G1/S phase in MV4-11 cells. nih.govacs.org

Dual CDK2/CDK9 inhibitors have been shown to induce cell cycle arrest in the G2/M phase in triple-negative breast cancer cells (MDA-MB-231). rsc.org

Induction of Apoptosis

In addition to halting the cell cycle, these derivatives can trigger the intrinsic pathway of apoptosis.

The CDK7 inhibitor compound 22 was shown to promote apoptosis in MV4-11 cells. nih.govacs.org

Pyrimethamine, a 2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine, has been found to induce apoptosis in activated human T lymphocytes. nih.gov This process involves the activation of a caspase-8 and caspase-10-dependent cascade and subsequent mitochondrial depolarization, occurring independently of the CD95/Fas receptor but utilizing its downstream pathway. nih.gov This proapoptotic activity was also observed in lymphocytes from a patient with autoimmune lymphoproliferative syndrome, a disorder characterized by defective Fas-induced apoptosis. nih.gov

Immunomodulatory and Anti-inflammatory Effects

Certain 2,4-diaminopyrimidine derivatives exhibit activities that modulate the immune system. This effect is often linked to their ability to influence signaling pathways within immune cells, such as T lymphocytes.

One of the key examples is pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine), which, in addition to its antiprotozoal properties, exerts immunomodulating activities. nih.gov It has been shown to induce apoptosis in peripheral blood lymphocytes. This proapoptotic effect on activated lymphocytes is mediated through the intrinsic pathway, involving caspase activation and mitochondrial depolarization, while bypassing the CD95/Fas death receptor. nih.gov By promoting the death of activated lymphocytes, such compounds can potentially temper excessive immune responses.

Furthermore, the development of 2,4-diamino-5-cyanopyrimidine derivatives as inhibitors of Protein Kinase C theta (PKCθ) highlights another avenue for immunomodulation. nih.gov PKCθ is a critical enzyme in T cell signaling pathways, and its inhibition can suppress T cell activation. This makes PKCθ inhibitors potential therapeutic agents for T cell-mediated diseases, including transplant rejection and autoimmune disorders like rheumatoid arthritis. nih.gov

Other Emerging Biological Activities

The versatile 2,4-diaminopyrimidine scaffold continues to be explored for new therapeutic applications beyond its well-established roles. One notable emerging area is the development of antibacterial agents, specifically for tuberculosis.

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. The dihydrofolate reductase enzyme in Mtb (mt-DHFR) is a validated drug target. mdpi.com Non-classical DHFR inhibitors, which are structurally distinct from folate, often feature a 2,4-diaminopyrimidine core, similar to the antibacterial drug trimethoprim. mdpi.com

Recent research has focused on designing and synthesizing novel 2,4-diaminopyrimidine derivatives that specifically target mt-DHFR. These efforts aim to develop compounds with improved selectivity for the mycobacterial enzyme over human DHFR to minimize toxicity. mdpi.com In one study, a series of derivatives were synthesized with side chains designed to occupy a specific glycerol (B35011) (GOL) binding site within mt-DHFR, a feature not present in the human enzyme. mdpi.com Several of these compounds, particularly those incorporating a thiazole (B1198619) side chain, demonstrated significant inhibitory activity against the growth of Mtb H37Ra, with one compound showing a minimum inhibitory concentration (MIC) of 6.25 μg/mL and good selectivity over mammalian Vero cells. mdpi.com

Mechanisms of Action and Molecular Interactions

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is an essential enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and cell replication, making it an effective target for antimicrobial and anticancer therapies. Molecules containing the 2,4-diaminopyrimidine (B92962) moiety, such as methotrexate, pyrimethamine (B1678524), and trimethoprim, are well-established DHFR inhibitors researchgate.netrjraap.comwikipedia.org. They function as structural analogues of the natural substrate, dihydrofolate, binding to the enzyme's active site with high affinity wikipedia.org.

In the context of malaria, caused by the parasite Plasmodium falciparum, DHFR is a critical drug target. The 2,4-diaminopyrimidine-based drug pyrimethamine has been a key component of antimalarial therapy, often used in combination with sulfadoxine, an inhibitor of dihydropteroate synthase (DHPS) nih.govnih.gov. This combination synergistically blocks the folate biosynthesis pathway in the parasite nih.gov.

While highly effective against the wild-type P. falciparum DHFR enzyme, the therapeutic utility of pyrimethamine has been severely compromised by the emergence of drug-resistant parasite strains nih.gov. These resistant strains harbor specific mutations in the dhfr gene that reduce the binding affinity of the inhibitor, allowing the enzyme to maintain its function even in the presence of the drug nih.govresearchgate.net.

The selective toxicity of 2,4-diaminopyrimidine inhibitors relies on structural differences between the DHFR enzymes of pathogens and their mammalian hosts nih.gov. The inhibitor binds to the active site of DHFR, a cleft-like structure, where it forms key interactions with amino acid residues. The 2,4-diamino group on the pyrimidine (B1678525) ring is crucial for this binding, as it mimics the pteridine (B1203161) ring of the natural substrate and typically forms strong hydrogen bonds with a conserved acidic residue (e.g., Asp27 in human DHFR) and other backbone atoms within the active site mdpi.com.

The surrounding residues in the active site pocket determine the specificity and affinity of the inhibitor. For instance, in bacterial DHFR, interactions with residues such as Leu20 and Leu28 can influence inhibitor binding and potency nih.gov. Structure-based drug design leverages these interactions to create novel derivatives with improved potency and selectivity against DHFR from specific organisms, including Pneumocystis carinii and Toxoplasma gondii nih.govresearchgate.net.

Resistance to DHFR inhibitors in P. falciparum is primarily caused by a stepwise accumulation of single nucleotide polymorphisms in the dhfr gene researchgate.net. These mutations alter the amino acid sequence of the enzyme's active site, thereby reducing its affinity for the inhibitor.

The most significant mutations associated with pyrimethamine resistance occur at codons 51, 59, 108, and 164 nih.govajol.info. The S108N mutation is often the first to appear, conferring a moderate level of resistance. The subsequent addition of mutations, such as N51I and C59R, leads to the formation of "double" and "triple" mutants, which exhibit progressively higher levels of resistance and are strongly associated with clinical treatment failure nih.govnih.gov. The accumulation of these mutations represents a major public health challenge in malaria-endemic regions.

Table 1: Key DHFR Mutations in P. falciparum and Association with Pyrimethamine Resistance

| Codon Change | Amino Acid Substitution | Impact on Resistance |

| S108N | Serine → Asparagine | Initial step, confers moderate resistance. |

| N51I | Asparagine → Isoleucine | Increases resistance, often in combination with S108N. |

| C59R | Cysteine → Arginine | Further increases resistance, often found in triple mutants. |

| I164L | Isoleucine → Leucine | Confers high-level resistance, often in combination with other mutations. |

GTP Cyclohydrolase I (GTPCH) Inhibition

GTP Cyclohydrolase I is the first and rate-limiting enzyme in the de novo synthesis of (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) from guanosine triphosphate (GTP) semanticscholar.orgsemanticscholar.org. BH4 is an indispensable cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases, which are involved in the production of nitric oxide and neurotransmitters like dopamine and serotonin semanticscholar.org. The compound 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), which is structurally very similar to 2,4-diamino-6-ethoxypyrimidine, is a prototypical inhibitor of GTPCH and has been used extensively to study the role of de novo BH4 synthesis nih.govnih.gov. DAHP inhibits GTPCH through a sophisticated dual mechanism semanticscholar.orgnih.gov.

At higher concentrations, DAHP can act as a direct competitive inhibitor of GTPCH semanticscholar.orgnih.gov. In this mechanism, DAHP competes with the enzyme's natural substrate, GTP, for binding to the active site semanticscholar.org. Due to its structural similarity to the guanine portion of GTP, DAHP can occupy the active site, thereby preventing the catalytic conversion of GTP to dihydroneopterin triphosphate, the initial step in BH4 synthesis. However, this direct competitive action is considered the less potent of the two inhibitory mechanisms nih.gov.

The more potent mechanism of GTPCH inhibition by DAHP is indirect and relies on the presence of the GTPCH Feedback Regulatory Protein (GFRP) nih.govresearchgate.net. In many biological systems, the activity of GTPCH is naturally regulated by feedback inhibition, where the end-product, BH4, binds to GFRP, and this BH4-GFRP complex then binds to GTPCH to form an inactive ternary complex semanticscholar.org.

DAHP cleverly hijacks this endogenous regulatory system. It mimics BH4 by binding to GFRP, forming a DAHP-GFRP complex nih.govnih.gov. This complex then allosterically inhibits GTPCH with high potency researchgate.net. This indirect mechanism means that the inhibitory power of DAHP is not indiscriminate; it is most effective in cells and tissues where GFRP is abundantly expressed nih.govresearchgate.net. This feedback inhibition by the DAHP/GFRP complex can be fully reversed by L-phenylalanine, a characteristic it shares with the natural feedback inhibition by BH4/GFRP nih.govresearchgate.net.

Table 2: Dual Mechanisms of GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine (DAHP)

| Mechanism | Description | Key Features |

| Direct Competitive Inhibition | At high concentrations, DAHP competes directly with the substrate GTP for the enzyme's active site. | Less potent mechanism; does not require GFRP. |

| Indirect GFRP-Mediated Inhibition | At lower concentrations, DAHP binds to GFRP, and the resulting DAHP-GFRP complex allosterically inhibits GTPCH. | Highly potent mechanism; requires the presence of GFRP; mimics natural feedback inhibition by BH4. |

Impact on Tetrahydrobiopterin (B1682763) (BH4) Synthesis and Nitric Oxide (NO) Production

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a recognized inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis pathway of pterins. nih.govselleckchem.com This enzymatic pathway is crucial for the production of (6R)-5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes. nih.govnih.gov By specifically inhibiting GTPCH, DAHP effectively blocks the endogenous synthesis of BH4. selleckchem.comnih.gov

A primary consequence of BH4 depletion is the suppression of nitric oxide (NO) production. nih.govmedchemexpress.com Nitric oxide synthase (NOS), the enzyme responsible for converting L-arginine to NO, requires BH4 as a critical cofactor for its catalytic activity. nih.gov Inhibition of BH4 synthesis by DAHP leads to a dose-dependent reduction in NO production in various cell types, including chicken peritoneal macrophages and cytokine-activated fibroblasts and endothelial cells. selleckchem.comnih.gov Research has demonstrated that the suppressive effect of DAHP on NO production can be reversed by the addition of exogenous BH4 or sepiapterin, a precursor in the BH4 salvage pathway, confirming the mechanism is linked to BH4 availability. nih.gov

Interestingly, some studies suggest that in specific contexts, such as in interferon-gamma-activated murine macrophages, DAHP may suppress the expression of inducible nitric oxide synthase (iNOS) mRNA and protein through a novel, BH4-independent mechanism. nih.gov

| Target Enzyme | Effect of DAHP | Key Cofactor Affected | Ultimate Outcome |

| GTP cyclohydrolase I (GTPCH) | Inhibition | Tetrahydrobiopterin (BH4) | Decreased Nitric Oxide (NO) Production |

Viral DNA Polymerase Inhibition and DNA Chain Termination

While direct inhibition of viral DNA polymerase by 2,4-Diamino-6-hydroxypyrimidine is not extensively documented, various derivatives containing the 2,4-diaminopyrimidine core structure exhibit significant antiviral properties. Specifically, acyclic nucleoside phosphonate (B1237965) analogues featuring a 6-ethoxy group, such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine (PMEO-DAPym), have demonstrated notable activity. nih.gov

This class of compounds functions as antiviral agents by targeting viral polymerases. nih.gov After cellular uptake and metabolic activation (phosphorylation) to their diphosphate form, they act as competitive inhibitors of the natural deoxynucleoside triphosphates (dNTPs). The viral DNA polymerase can incorporate these analogues into the growing viral DNA strand. youtube.com However, because these molecules lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, their incorporation results in the immediate cessation of DNA chain elongation. uni-regensburg.denih.govbiosyn.com This mechanism is known as DNA chain termination. uni-regensburg.deyoutube.com

Derivatives like PMEO-DAPym have shown efficacy against multidrug-resistant Hepatitis B Virus (HBV) mutants. nih.gov Other related 5-cyano and 5-formyl derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine have displayed pronounced antiretroviral activity, comparable to established drugs like adefovir (B194249) and tenofovir. nih.gov

Modulation of Cellular Signaling Pathways (e.g., NF-κB, VCAM-1)

DAHP has been shown to modulate key cellular signaling pathways involved in inflammation, particularly those related to endothelial cell activation. Research demonstrates that DAHP can suppress the cytokine-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of human umbilical vein endothelial cells (HUVEC). medchemexpress.com

This regulatory effect on VCAM-1 expression appears to be, at least in part, independent of the compound's impact on BH4 synthesis. medchemexpress.com The mechanism underlying this modulation involves the Nuclear Factor-kappa B (NF-κB) signaling pathway. Studies indicate that DAHP reduces the levels of VCAM-1 and GTPCH protein synthesis partially by suppressing the translocation of NF-κB into the nucleus of HUVEC. medchemexpress.com NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammatory responses, including adhesion molecules like VCAM-1.

Enzyme Inhibition Beyond DHFR and GTPCH (e.g., Lysyl Hydroxylase)

The primary and most well-characterized enzymatic target of 2,4-Diamino-6-hydroxypyrimidine is GTP cyclohydrolase I (GTPCH), as detailed previously. selleckchem.com However, the broader 2,4-diaminopyrimidine chemical scaffold is a well-established pharmacophore known to inhibit other classes of enzymes.

Dihydrofolate Reductase (DHFR): The 2,4-diaminopyrimidine core is a foundational structure for a major class of antifolate drugs that inhibit DHFR. nih.govnih.govwikipedia.org This enzyme is essential for the regeneration of tetrahydrofolate from dihydrofolate, a vital step in the synthesis of nucleotides and certain amino acids. wikipedia.org Numerous analogues of 2,4-diaminopyrimidine have been synthesized and evaluated as potent inhibitors of DHFR from various sources, including bacteria, protozoan parasites, and human cancer cells. nih.govmdpi.com

Lysyl Hydroxylase (LH): Certain derivatives of 2,4-diaminopyrimidine are known inhibitors of lysyl hydroxylase. This enzyme is critical for the post-translational hydroxylation of lysine residues in procollagen, a necessary step for the formation of stable collagen cross-links and the maturation of collagen fibers. nih.govscispace.com For instance, Minoxidil (2,4-diamino-6-piperidino pyrimidine 3-oxide) and 2,4-diamino pyrimidine 3-oxide (2,4-DPO) have been identified as specific inhibitors of lysyl hydroxylase. google.comnih.gov This inhibition can block excessive collagen deposition, a hallmark of fibrotic diseases. nih.govsemanticscholar.org

| Enzyme Target | Action of 2,4-Diaminopyrimidine Derivatives | Biological Process Affected | Example Derivative |

| Dihydrofolate Reductase (DHFR) | Inhibition | Folate metabolism, DNA synthesis | Piritrexim, Trimethoprim |

| Lysyl Hydroxylase (LH) | Inhibition | Collagen maturation and cross-linking | Minoxidil, 2,4-DPO |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substitutions on the Pyrimidine (B1678525) Ring (e.g., C5, C6)

Substitutions on the pyrimidine ring, particularly at the C5 and C6 positions, have a profound impact on the biological activity of 2,4-diaminopyrimidine (B92962) derivatives.

The C5 position is a key site for modification. Introducing various substituents at this position can significantly modulate the inhibitory activity of the compound. For instance, in a series of 2,4-diaminopyrimidine derivatives targeting cyclin-dependent kinase 7 (CDK7), the presence of a chloro group at the C5 position was found to be favorable for inhibitory activity. Replacement of the chlorine with other groups such as methyl, methoxy, cyclopropyl, or phenyl resulted in a decrease in CDK7 inhibitory potency mdpi.com. The removal of the chlorine atom altogether led to a significant drop in activity, highlighting the importance of a substituent at this position for effective interaction with the target enzyme mdpi.com. The nature of the substituent at C5 can influence the compound's interaction with specific residues in the active site of the target protein, such as the gatekeeper residue mdpi.com.

The C6 position substitution also plays a critical role in determining the pharmacological profile. In the case of 2,4-Diamino-6-ethoxypyrimidine, the ethoxy group at the C6 position is a key determinant of its activity. The size and nature of the alkyl or alkoxy group at this position can influence binding affinity and selectivity. For example, in a study on 2,4-diaminopyrimidine derivatives as histamine (B1213489) H4 receptor antagonists, the exploration of various alkyl groups at the C6 position was a central part of the SAR studies that led to the identification of potent antagonists nih.gov. The C6-substituent can occupy specific pockets within the receptor binding site, and its characteristics, such as size, shape, and hydrophobicity, can dictate the strength and specificity of these interactions.

The following table summarizes the impact of various substitutions at the C5 position on the inhibitory activity of a 2,4-diaminopyrimidine derivative against CDK7.

| Compound | C5-Substituent | CDK7 IC₅₀ (nM) |

| Reference Compound | Cl | 10.5 |

| Analog 1 | F | 25.3 |

| Analog 2 | Br | 15.8 |

| Analog 3 | H | >1000 |

| Analog 4 | CH₃ | 45.7 |

| Analog 5 | OCH₃ | 68.2 |

| Analog 6 | Cyclopropyl | 89.1 |

| Analog 7 | Phenyl | 152.4 |

Data synthesized from a study on CDK7 inhibitors mdpi.com.

Role of Diamino Groups in Receptor Binding

The 2,4-diamino groups are a hallmark of this class of compounds and are fundamental to their biological activity. These amino groups are crucial for establishing key interactions with the target receptor, primarily through the formation of hydrogen bonds. The 2,4-diaminopyrimidine scaffold can mimic the hydrogen bonding pattern of endogenous ligands, allowing it to bind effectively to the active site of enzymes or receptors.

Specifically, the amino groups at the C2 and C4 positions can act as hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. This arrangement facilitates a bidentate hydrogen bonding interaction with the hinge region of many kinases, a common binding motif for kinase inhibitors nih.gov. This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for the rest of the molecule to interact with other regions of the active site. The loss or modification of these amino groups typically leads to a dramatic decrease or complete loss of biological activity, underscoring their essential role in molecular recognition and binding.

Influence of the Ethoxy Side Chain on Biological Activity

In the context of dihydrofolate reductase (DHFR) inhibitors, the side chain at the C6 position is designed to occupy specific binding pockets within the enzyme's active site nih.govpatsnap.com. The ethoxy group, with its specific length and flexibility, can form favorable van der Waals interactions and potentially hydrogen bonds with amino acid residues in this pocket. The size and hydrophobicity of the alkoxy group are important parameters. For instance, studies on various 2,4-diamino-6-alkoxypyrimidine derivatives have shown that both very small and very large side chains can be detrimental to activity, indicating an optimal size for fitting into the target's binding site nih.gov.

Furthermore, the ethoxy group can influence the compound's solubility and membrane permeability, which are crucial for its bioavailability and ability to reach its intracellular target. The balance between hydrophilicity and lipophilicity, which is influenced by the ethoxy side chain, is a key consideration in drug design.

Stereochemical Considerations in Activity Profiles

Stereochemistry can play a pivotal role in the biological activity of drug molecules, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles nih.govresearchgate.net. While this compound itself is not chiral, the introduction of chiral centers into its derivatives can lead to stereoisomers with distinct biological activities.

For example, the synthesis of 2,4-diamino-6-substituted pyrimidines can be achieved using chiral starting materials, such as (R)- or (S)-2,3-isopropylideneglycerol, to introduce a chiral side chain at the C6 position mdpi.com. This results in the formation of enantiomerically distinct compounds. The different spatial arrangements of the substituents in these enantiomers can lead to differential binding affinities for their biological targets. One enantiomer may fit more snugly into the chiral binding pocket of a receptor or enzyme, leading to a more potent biological effect, while the other enantiomer may bind less effectively or not at all ibb.waw.pl.

The importance of stereochemistry is well-documented for various pyrimidine derivatives. For instance, in a series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements for receptor binding and selectivity were observed ibb.waw.pl. This underscores the need to consider and evaluate the stereochemistry of any chiral derivatives of this compound to optimize their therapeutic potential.

Development of Predictive Models for Efficacy and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools for predicting the efficacy and selectivity of new, unsynthesized analogs, thereby guiding and accelerating the drug discovery process.

For 2,4-diaminopyrimidine derivatives, various QSAR studies have been conducted to understand the structural requirements for their activity against different targets. These studies typically involve the calculation of a wide range of molecular descriptors, which quantify various aspects of the molecule's structure, such as its electronic properties, hydrophobicity, and steric features.

Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build equations that relate these descriptors to the observed biological activity. A robust QSAR model can identify the key molecular properties that govern the efficacy and selectivity of the compounds. For example, a QSAR study on a series of dihydrofolate reductase inhibitors revealed that electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO) and the dipole moment, were crucial for inhibitory activity.

The insights gained from these predictive models can be used to virtually screen large libraries of compounds and to prioritize the synthesis of derivatives with the highest predicted potency and selectivity, ultimately leading to the development of more effective therapeutic agents.

The following table provides an example of descriptors that might be used in a QSAR model for 2,4-diaminopyrimidine derivatives and their potential influence on activity.

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons and interact with electron-rich areas of the receptor. |

| Steric | Molar Refractivity | Reflects the volume of the molecule and its substituents, which can impact how well it fits into the binding site. |

| Hydrophobic | LogP | Indicates the lipophilicity of the compound, which affects its solubility, membrane permeability, and binding to hydrophobic pockets in the receptor. |

| Topological | Wiener Index | Describes the branching of the molecule, which can influence its overall shape and interaction with the target. |

Computational Chemistry and Molecular Modeling Applications

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For 2,4-diaminopyrimidine (B92962) derivatives, this is crucial in understanding their inhibitory mechanism against enzymes like dihydrofolate reductase (DHFR) and various kinases. nih.govnih.gov In a hypothetical docking study of 2,4-Diamino-6-ethoxypyrimidine, the compound would be placed into the binding site of a target protein, and a scoring function would estimate the binding affinity, often expressed in kcal/mol. The 2,4-diamino groups are known to form key hydrogen bonds with residues in the active sites of these enzymes. nih.gov

Illustrative Data Table for Ligand-Protein Docking

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | -8.5 | Asp27, Ile94, Thr113 | 3 |

| p21-activated kinase 4 (PAK4) | -7.9 | Cys502, Leu553 | 2 |

De Novo Drug Design and Virtual Screening

De novo drug design involves the computational creation of novel molecular structures with a high affinity for a specific target. arxiv.orgresearchgate.net The 2,4-diaminopyrimidine scaffold can be used as a starting point, and algorithms can suggest modifications, such as altering the substituent at the 6-position (the ethoxy group in this case), to improve binding affinity and other drug-like properties. arxiv.org

Virtual screening is a complementary approach where large libraries of existing compounds are computationally docked against a protein target to identify potential "hits." tandfonline.comnih.gov A virtual screening campaign could identify this compound as a potential inhibitor of a particular enzyme if it ranks highly based on its predicted binding affinity. tandfonline.com This method is a cost-effective way to narrow down a large number of compounds to a manageable few for experimental testing. nih.gov

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. dergipark.org.tr A pharmacophore model for a class of inhibitors can be generated based on the structures of known active compounds or the protein's binding site. dergipark.org.tr For inhibitors based on the 2,4-diaminopyrimidine core, the two amino groups typically represent key hydrogen bond donor features.

This model can then guide lead optimization, a process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.comoncodesign-services.combiobide.com Starting with a lead compound like a 2,4-diaminopyrimidine derivative, medicinal chemists can use computational models to predict the effects of structural modifications. nih.gov For instance, the ethoxy group at the 6-position of this compound could be computationally replaced with other alkoxy groups or different functional groups to explore potential improvements in target binding or other properties. nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Computational models are widely used to predict the ADMET properties of drug candidates early in the discovery process, helping to avoid costly failures in later stages. researchgate.netgjpb.deresearchgate.net For this compound, various in silico tools can estimate properties such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and likelihood of toxicity. nih.govnih.gov These predictions are based on the molecule's structural features and physicochemical properties.

Illustrative Data Table for Predicted ADMET Properties

| ADMET Property | Predicted Value/Classification | Acceptable Range |

|---|---|---|

| Human Intestinal Absorption | High | >30% |

| Blood-Brain Barrier Penetration | Low | - |

| CYP2D6 Inhibitor | No | - |

| Ames Mutagenicity | Non-mutagen | - |

Understanding Resistance Mechanisms at the Molecular Level

Drug resistance is a major challenge in chemotherapy, and computational methods can help elucidate the underlying molecular mechanisms. oup.com For antifolate drugs based on the diaminopyrimidine scaffold, resistance often arises from mutations in the target enzyme, such as DHFR. oup.comrcsb.org Molecular modeling can be used to study how these mutations affect the binding of the inhibitor. By creating a model of the mutated protein, researchers can perform docking and molecular dynamics simulations to understand why a drug like a 2,4-diaminopyrimidine derivative may no longer bind effectively. nih.govnih.gov This knowledge is invaluable for designing next-generation inhibitors that can overcome resistance. nih.govjohnshopkins.edu For example, simulations might reveal that a mutation alters the shape of the binding pocket, requiring a modified inhibitor structure to restore binding affinity.

Advanced Research Methodologies and Techniques

Spectroscopic and Spectrometric Characterization in Research Contexts

Spectroscopic and spectrometric methods are indispensable for the structural confirmation and characterization of newly synthesized diaminopyrimidine derivatives. These techniques provide detailed information about the molecular structure, functional groups, and atomic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. For instance, in the characterization of a 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido based inhibitor, ¹H NMR spectra revealed signals corresponding to aromatic protons, amine groups, and aliphatic chains, while ¹³C NMR provided data on the carbon environments within the pyrimidine (B1678525) ring and its substituents. For the related compound 2,4-diamino-6-hydroxypyrimidine (B22253), ¹³C NMR spectra have also been documented.

Mass Spectrometry (MS) : This technique is crucial for determining the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ES-MS) has been used to confirm the mass of 2,4-diamino-6-chloropyrimidine, a key intermediate in the synthesis of various derivatives.

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the presence of specific functional groups. In the analysis of 2,4-diamino-6-chloropyrimidine, IR spectra showed characteristic absorption bands for N-H bonds of the amino groups, C=N and C=C bonds within the pyrimidine ring, and the C-Cl bond.

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and can be influenced by factors like solvent polarity. Studies on azo dyes derived from 6-aminopyrimidine-2, 4(1H, 3H)-dione have utilized UV-Vis spectroscopy to investigate their tautomeric forms in various solvents.

Table 1: Spectroscopic Data for Related Diaminopyrimidine Compounds

| Technique | Compound | Key Findings |

|---|---|---|

| ¹H & ¹³C NMR, MS | 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Derivative | Confirmed the unequivocal molecular structure of the synthesized inhibitor. |

| IR, ¹H NMR, ES-MS | 2,4-Diamino-6-chloropyrimidine | Identified characteristic peaks for NH₂, Ar-H, C=N, C=C, and C-Cl groups; confirmed molecular weight. |

| ¹³C NMR | 2,4-Diamino-6-hydroxypyrimidine | Provided data on the carbon skeleton of the molecule. |

Chromatographic Techniques for Purity Assessment and Derivative Analysis (e.g., HPLC, TLC)

Chromatographic methods are essential for separating mixtures, purifying compounds, and assessing the purity of synthesized molecules. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques in this context.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis and purity verification. A specific HPLC-UV detection method has been developed for the purity assessment of 2,4-diamino-6-hydroxypyrimidine, a common starting material. This method effectively separates the main component from its precursors, such as guanidine (B92328) hydrochloride. The validation of such methods ensures they are selective, precise, linear, and robust for routine quality control.

Key Parameters for HPLC Analysis of 2,4-Diamino-6-hydroxypyrimidine :

Chromatographic Column : Hydrophilic C18 columns (e.g., YMC-Pack ODS-AQ) are used for good retention of polar compounds.

Mobile Phase : A common system involves a gradient elution with a potassium dihydrogen phosphate (B84403) aqueous solution and methanol.

Detection : UV detectors are typically set at wavelengths around 210 nm for the main compound and 200 nm for certain impurities.

Thin-Layer Chromatography (TLC) is a simpler, rapid technique used for monitoring reaction progress and for the qualitative analysis of compound mixtures. It is often used as a preliminary analytical tool before scaling up to HPLC. For instance, in the synthesis of 2,4-diaminopyrimidine (B92962) derivatives, TLC with UV light visualization is used to track the conversion of reactants to products. Two-dimensional TLC (2D-TLC) can be employed for more complex separations.

Table 2: Chromatographic Methods for Diaminopyrimidine Analysis

| Method | Application | Compound Example | Details |

|---|---|---|---|

| HPLC-UV | Purity assessment and quantification | 2,4-Diamino-6-hydroxypyrimidine | Utilizes a hydrophilic C18 column and a phosphate buffer/methanol mobile phase for separation. |

| TLC | Reaction monitoring, qualitative analysis | 2,4-Diaminopyrimidine derivatives | Silica gel plates with visualization under UV light (254 nm). |

Cell-Based Assays and In Vitro Efficacy Evaluation

Cell-based assays are critical for determining the biological activity of a compound in a controlled, living system. These in vitro screens are a prerequisite for evaluating potential drug candidates and understanding their mechanism of action at a cellular level.

For diaminopyrimidine derivatives, these assays have been used to explore a range of therapeutic effects:

Antiviral Activity : A derivative, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine (PMEO-DAPym), was assessed in vitro for its activity against drug-resistant Hepatitis B Virus (HBV) mutants. The study found that most drug-resistant strains remained sensitive to PMEO-DAPym, highlighting its potential for further evaluation in treating HBV infections.

Anti-inflammatory Effects : 2,4-diamino-6-hydroxypyrimidine (DAHP) was studied in primary murine macrophages activated with interferon-gamma. The assay demonstrated that DAHP suppresses the expression of inducible nitric oxide synthase (iNOS) mRNA and protein, indicating anti-inflammatory potential.

Anticancer Activity : The anticancer efficacy of pyrimidine-2,4-diamine analogues has been investigated in colorectal and non-small cell lung cancer cell lines. These studies evaluated the compounds' ability to inhibit cancer cell proliferation, induce cell cycle arrest and senescence, and inhibit cell adhesion, migration, and invasion.

Enzymatic Assays for Target Inhibition Studies

Once a biological effect is observed in cell-based assays, enzymatic assays are employed to identify the specific molecular target of the compound. These assays measure the interaction between the compound and a purified enzyme, often determining the concentration required to inhibit the enzyme's activity by 50% (IC₅₀).

GTP Cyclohydrolase I Inhibition : 2,4-diamino-6-hydroxypyrimidine (DAHP) is a known inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (B1682763) (BH4). By inhibiting this enzyme, DAHP blocks BH4 synthesis, which in turn can suppress the production of nitric oxide.

Trypanosoma brucei FolD Inhibition : In the search for new antiparasitic agents, a derivative of 2,4-diamino-6-oxo-1,6-dihydropyrimidine was synthesized and tested against the enzyme N⁵,N¹⁰-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) from Trypanosoma brucei. The compound showed an IC₅₀ of 2.2 μM against the target enzyme.

Dipeptidyl Peptidase IV (DPP IV) Inhibition : A series of 6-imino-2-thioxo-pyrimidinones were investigated as potential competitive inhibitors of DPP IV, an enzyme relevant to T cell activation and immune regulation.

In Vivo Models for Efficacy and Mechanism Validation

Following promising in vitro and enzymatic results, in vivo models, typically involving animals, are used to validate the efficacy and further investigate the mechanism of action of a compound in a whole, living organism. These studies are crucial for understanding how the compound behaves in a complex biological system.

Anti-inflammatory and Gastrointestinal Protection : In a rat model, 2,4-diamino-6-hydroxypyrimidine was shown to inhibit the formation of intestinal ulcers and certain radical signals induced by non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a protective role in NSAID enteropathy.

Antitumor Activity : The antitumor effects of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) and its ethyl analogue (DAEP) were studied in rats with Walker carcinoma 256. Both compounds were found to inhibit the growth of the tumor.

Spinal Muscular Atrophy (SMA) Model : 2,4-diaminoquinazoline inhibitors of the DcpS enzyme showed reproducible benefits in mouse models of SMA, although the effects were found to be complex and context-specific.

Gene Expression and Proteomic Analysis in Response to Compound Treatment

To gain a deeper understanding of a compound's mechanism of action, researchers analyze its effects on global gene and protein expression. These advanced techniques can reveal the cellular pathways modulated by the compound.

Gene and Protein Expression Analysis : A key example is the study of 2,4-diamino-6-hydroxypyrimidine (DAHP) in activated murine macrophages. It was demonstrated that DAHP suppresses the expression of both the mRNA and the protein for inducible nitric oxide synthase (iNOS), indicating that its mechanism involves regulation at the transcriptional or post-transcriptional level. Molecular analyses such as quantitative real-time PCR (qPCR) and Western blotting are standard methods for such investigations.

Proteomics : Proteomic techniques, which involve the large-scale study of proteins, can be used to identify the protein interactors of a compound or to analyze global changes in protein expression after treatment. Advanced mass spectrometry-based approaches allow for the identification and quantification of thousands of proteins, providing a comprehensive view of the cellular response to a drug candidate. While specific proteomic studies on 2,4-diamino-6-ethoxypyrimidine are not detailed in the provided sources, these methodologies represent the next step in characterizing the molecular effects of novel diaminopyrimidine derivatives.

Future Perspectives and Research Challenges for 2,4 Diamino 6 Ethoxypyrimidine

Development of Novel Analogues with Improved Potency and Selectivity

A primary focus for future research will be the rational design and synthesis of novel analogues of 2,4-Diamino-6-ethoxypyrimidine to enhance their biological activity and target specificity. The 2,4-diaminopyrimidine (B92962) scaffold is known to interact with various biological targets, including enzymes like dihydrofolate reductase (DHFR) and protein kinases. rcsb.orgnih.gov The ethoxy group at the 6-position offers a key point for chemical modification, allowing for the introduction of different functional groups to modulate the compound's physicochemical properties and its interaction with target proteins.